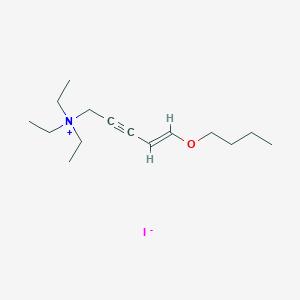
5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide, also known as BETPAI, is a chemical compound that has been used in scientific research for its various biochemical and physiological effects. BETPAI is a quaternary ammonium compound that has been synthesized through various methods and has been studied for its potential applications in the fields of medicine and chemistry.
Mécanisme D'action
The mechanism of action of 5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Effets Biochimiques Et Physiologiques
5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce tumor size in animal models. 5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide has also been shown to have anti-inflammatory effects and has been studied for its potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide in lab experiments is its ability to selectively target cancer cells, making it a potential candidate for cancer treatment. However, one limitation of using 5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide is its potential toxicity and side effects, which need to be further studied and evaluated.
Orientations Futures
There are several future directions for the study of 5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide. One potential direction is the development of 5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide analogs with improved efficacy and reduced toxicity. 5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide can also be studied for its potential applications in the treatment of other diseases, such as inflammatory diseases and viral infections. Additionally, 5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide can be studied for its potential applications in the field of materials science, specifically in the development of new materials with unique properties.
Méthodes De Synthèse
5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide can be synthesized through the reaction of 5-butoxy-4-penten-2-yn-1-ol with triethylamine and iodomethane. The reaction results in the formation of 5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide as a white crystalline solid. The synthesis of 5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide has also been achieved through the reaction of 5-butoxy-4-penten-2-yn-1-amine with iodomethane.
Applications De Recherche Scientifique
5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide has been studied for its various applications in scientific research. It has been used as a catalyst in organic synthesis reactions, as well as a reagent in the synthesis of other chemical compounds. 5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide has also been studied for its potential applications in the field of medicine, specifically as an anti-cancer agent.
Propriétés
Numéro CAS |
143337-74-0 |
|---|---|
Nom du produit |
5-Butoxy-N,N,N-triethyl-4-penten-2-yn-1-aminium iodide |
Formule moléculaire |
C15H28INO |
Poids moléculaire |
365.29 g/mol |
Nom IUPAC |
[(E)-5-butoxypent-4-en-2-ynyl]-triethylazanium;iodide |
InChI |
InChI=1S/C15H28NO.HI/c1-5-9-14-17-15-12-10-11-13-16(6-2,7-3)8-4;/h12,15H,5-9,13-14H2,1-4H3;1H/q+1;/p-1/b15-12+; |
Clé InChI |
VUDOPLGXRINJRG-JRUHLWALSA-M |
SMILES isomérique |
CCCCO/C=C/C#CC[N+](CC)(CC)CC.[I-] |
SMILES |
CCCCOC=CC#CC[N+](CC)(CC)CC.[I-] |
SMILES canonique |
CCCCOC=CC#CC[N+](CC)(CC)CC.[I-] |
Synonymes |
[(E)-5-butoxypent-4-en-2-ynyl]-triethyl-azanium iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



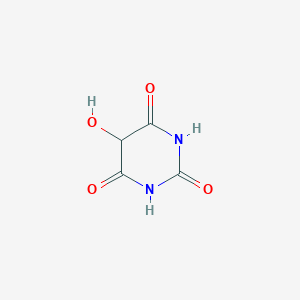
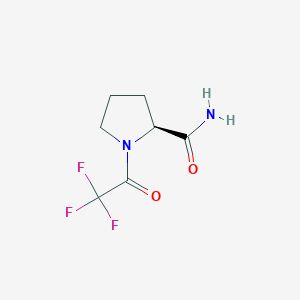
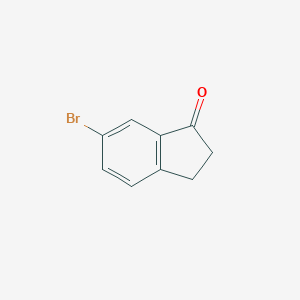
![1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate](/img/structure/B133041.png)
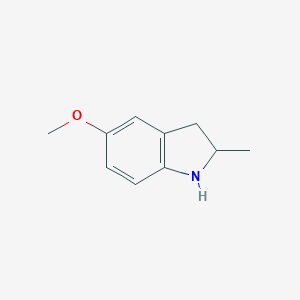
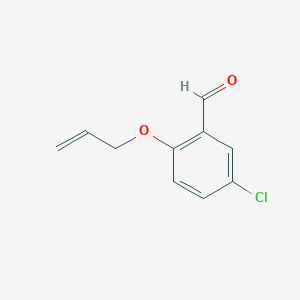
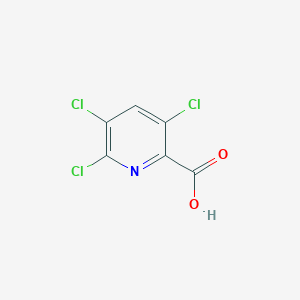
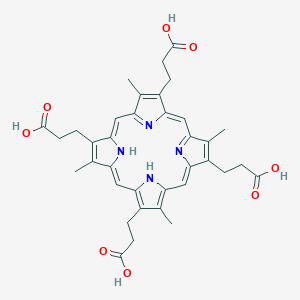
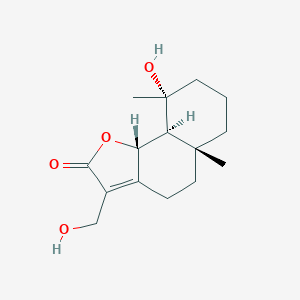
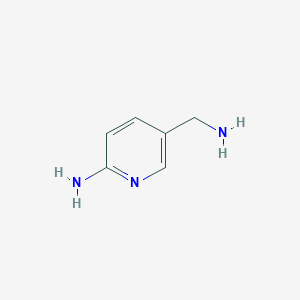
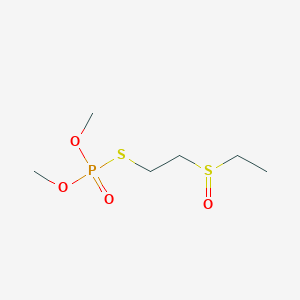
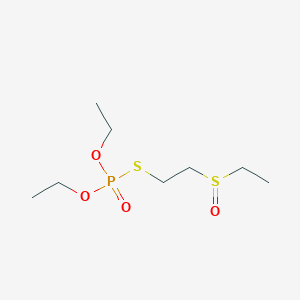
![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-hydroxy-,(S)-(9CI)](/img/structure/B133073.png)
![5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B133074.png)